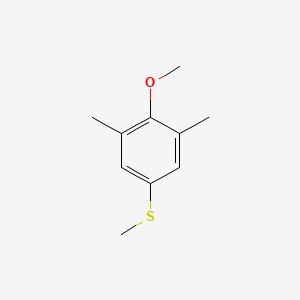

3,5-Dimethyl-4-methoxyphenyl methyl sulfide

Beschreibung

3,5-Dimethyl-4-methoxyphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with methyl groups at the 3- and 5-positions, a methoxy group at the 4-position, and a methyl sulfide (-S-CH₃) functional group.

Eigenschaften

IUPAC Name |

2-methoxy-1,3-dimethyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-7-5-9(12-4)6-8(2)10(7)11-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPVXFDSYSFFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxyphenyl methyl sulfide typically involves the reaction of 3,5-dimethyl-4-methoxyphenol with a suitable methylating agent in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the methylation process. The reaction is generally carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4-methoxyphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the sulfide group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3,5-Dimethyl-4-methoxyphenyl methyl sulfoxide and 3,5-Dimethyl-4-methoxyphenyl methyl sulfone.

Reduction: Formation of 3,5-Dimethyl-4-methoxyphenyl thiol.

Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4-methoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-methoxyphenyl methyl sulfide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Alkyl Sulfide Analogs

- 3,5-Dimethyl-4-methoxyphenyl ethyl sulfide (CAS 845827-12-5): This analog replaces the methyl group in the sulfide moiety with an ethyl (-S-CH₂CH₃) group.

Carbamate Derivatives

- 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate (CAS 2032-65-7):

This derivative replaces the methyl sulfide with a methylcarbamate (-O-CO-NH-CH₃) group. The carbamate functional group is commonly associated with pesticidal activity, as seen in other agrochemicals (e.g., metsulfuron-methyl esters in ). The substitution likely enhances hydrolytic stability and bioactivity, making it suitable for agricultural applications .

Phosphine-Containing Derivatives

- Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (CAS 122708-97-8):

This compound features two 3,5-dimethyl-4-methoxyphenyl groups bonded to a phosphorus atom. The phosphine group enables coordination to transition metals, making it valuable in catalysis (e.g., asymmetric hydrogenation). The electron-donating methoxy and methyl groups enhance steric bulk and electronic tunability, critical for catalytic performance . - Ferrocene-based phosphine ligands: Complexes such as (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]phenyl}ferrocenyl phosphine (CAS 494227-30-4) demonstrate the use of this aryl group in chiral ligands. These ligands are pivotal in enantioselective synthesis, highlighting the structural versatility of the 3,5-dimethyl-4-methoxyphenyl motif .

Sulfonyl Chloride Analogs

- The sulfonyl chloride (-SO₂Cl) group increases electrophilicity, making it reactive toward nucleophiles. Such derivatives are often used in sulfonamide synthesis or as intermediates in pharmaceutical chemistry .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : The 3,5-dimethyl-4-methoxyphenyl group provides steric hindrance and electron-donating character, which can modulate reactivity in catalytic systems. Phosphine derivatives leverage these traits for metal coordination .

- Industrial Relevance : Discontinued analogs (e.g., ethyl sulfide) suggest market or synthetic challenges, while phosphine ligands remain niche but critical in asymmetric synthesis .

Biologische Aktivität

3,5-Dimethyl-4-methoxyphenyl methyl sulfide is an organic compound that has attracted attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C11H16OS

- Molecular Weight : 196.31 g/mol

The compound features a methoxy group and a methyl sulfide moiety attached to a dimethyl-substituted phenyl ring, which may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of phenyl methyl sulfides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Moderate |

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of COX can lead to reduced synthesis of prostaglandins, mediators of inflammation.

- Mechanism : Interaction with the active site of COX enzymes.

- Case Study : A study demonstrated that similar compounds reduced inflammation in animal models by decreasing COX activity.

Anticancer Activity

Preliminary studies suggest that this compound could have anticancer properties. Chalcone derivatives have been noted for their antiproliferative effects on cancer cells due to their ability to induce apoptosis and inhibit cell cycle progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Membrane Disruption : It can alter membrane integrity in microbial cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells.

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various methyl sulfide derivatives, including this compound. Results indicated significant inhibition against gram-positive bacteria.

-

Anti-inflammatory Activity :

- In an animal model of arthritis, administration of the compound led to a reduction in paw swelling and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

-

Cancer Cell Studies :

- Research on the effects of this compound on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.